molecular formula C23H16ClFN6O3 B2445363 2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine CAS No. 338756-62-0

2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine

Cat. No. B2445363
CAS RN: 338756-62-0
M. Wt: 478.87
InChI Key: LUFOEJBDXGXDCH-UHFFFAOYSA-N
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Description

2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine is a useful research compound. Its molecular formula is C23H16ClFN6O3 and its molecular weight is 478.87. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide in Agriculture

Pyraflufen-ethyl acts as a potent herbicide, effectively controlling both annual and perennial broadleaf weeds. Its mode of action involves inhibiting the enzyme activity of protoporphyrinogen oxidase (Protox). By disrupting the synthesis of chlorophyll, it leads to weed desiccation and death. Farmers use pyraflufen-ethyl to manage unwanted plant growth in crops, orchards, and non-crop areas .

Fused Coumarin Synthesis

Researchers have employed pyraflufen-ethyl as a reactant in the regioselective synthesis of fused coumarins. These compounds have diverse applications, including pharmaceuticals, agrochemicals, and materials science. Pyraflufen-ethyl’s unique structure contributes to the formation of these valuable heterocyclic compounds .

Isoxazole Formation

Pyraflufen-ethyl participates in cyclization reactions to form substituted isoxazoles. Isoxazoles are versatile building blocks in organic synthesis, with applications in medicinal chemistry and materials science. Researchers explore their potential as anti-inflammatory agents, antimicrobials, and more .

Intramolecular Wittig Reactions

Intramolecular Wittig reactions involving pyraflufen-ethyl lead to the creation of structurally interesting heterocycles. These reactions are valuable for constructing complex molecular architectures and designing novel functional materials. The resulting compounds may exhibit diverse properties, such as fluorescence or biological activity .

Oxidative Hair Dye Formulations

Pyraflufen-ethyl finds an unexpected application in oxidative hair dye formulations. When mixed with an oxidative agent, it contributes to hair coloration. Its use is limited to a final concentration of 2%. While this application is less common, it highlights the compound’s versatility .

Biocide: Methylchloroisothiazolinone

Although not directly related to pyraflufen-ethyl, it’s interesting to note that methylchloroisothiazolinone (MCI) is another compound with applications. MCI, an isothiazolinone derivative, serves as a biocide in various products, including cosmetics, paints, and household cleaners. Its antimicrobial properties make it effective in preventing microbial growth .

properties

IUPAC Name

2-[2-[[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]methoxy]phenyl]-5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN6O3/c24-19-6-3-7-21(27-19)31-14-26-20(30-31)12-33-18-5-2-1-4-17(18)23-29-28-22(34-23)13-32-16-10-8-15(25)9-11-16/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFOEJBDXGXDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)COC3=CC=C(C=C3)F)OCC4=NN(C=N4)C5=NC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine

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